molecular formula C48H96O4Sn B12663234 Bis(dodecanoyloxy)didodecylstannane CAS No. 69537-35-5

Bis(dodecanoyloxy)didodecylstannane

Cat. No.: B12663234
CAS No.: 69537-35-5
M. Wt: 856.0 g/mol
InChI Key: MBPHIRCSMZIBOE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dodecanoyloxy)didodecylstannane: is an organotin compound with the molecular formula C48H96O4Sn . It is a derivative of tin, where the tin atom is bonded to two dodecanoyloxy groups and two didodecyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecanoyloxy)didodecylstannane typically involves the reaction of tin(IV) chloride with dodecanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

SnCl4+4C12H23COOHSn(OCOC12H23)2(C12H25)2+4HCl\text{SnCl}_4 + 4 \text{C}_{12}\text{H}_{23}\text{COOH} \rightarrow \text{Sn(OCOC}_{12}\text{H}_{23})_2(\text{C}_{12}\text{H}_{25})_2 + 4 \text{HCl} SnCl4​+4C12​H23​COOH→Sn(OCOC12​H23​)2​(C12​H25​)2​+4HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(dodecanoyloxy)didodecylstannane can undergo oxidation reactions, where the tin center is oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: It can participate in substitution reactions where the dodecanoyloxy groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(dodecanoyloxy)didodecylstannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.

Biology: In biological research, this compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: There is ongoing research into the use of this compound in drug delivery systems, particularly for its ability to form stable complexes with various drugs.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including coatings and polymers .

Mechanism of Action

The mechanism of action of bis(dodecanoyloxy)didodecylstannane involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can bind to proteins, altering their function and leading to various biochemical effects .

Comparison with Similar Compounds

  • Dibutyltin dilaurate
  • Dioctyltin dilaurate
  • Tributyltin oxide

Comparison: Bis(dodecanoyloxy)didodecylstannane is unique due to its specific combination of dodecanoyloxy and didodecyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications where other organotin compounds may not be as effective .

Properties

CAS No.

69537-35-5

Molecular Formula

C48H96O4Sn

Molecular Weight

856.0 g/mol

IUPAC Name

[dodecanoyloxy(didodecyl)stannyl] dodecanoate

InChI

InChI=1S/2C12H24O2.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2

InChI Key

MBPHIRCSMZIBOE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.